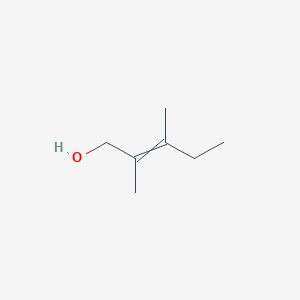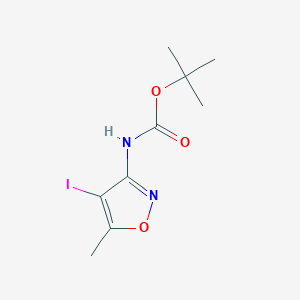
Tert-butyl 4-iodo-5-methylisoxazol-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-iodo-5-methylisoxazol-3-ylcarbamate is a chemical compound with the molecular formula C9H13IN2O3. It is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-iodo-5-methylisoxazol-3-ylcarbamate typically involves the reaction of tert-butyl isocyanate with 4-iodo-5-methylisoxazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-iodo-5-methylisoxazol-3-ylcarbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Applications De Recherche Scientifique
Tert-butyl 4-iodo-5-methylisoxazol-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-iodo-5-methylisoxazol-3-ylcarbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-iodo-5-methylisoxazole: Lacks the carbamate group.
Tert-butyl 4-iodo-5-methylisoxazol-3-ylamine: Contains an amine group instead of a carbamate.
Tert-butyl 4-iodo-5-methylisoxazol-3-ylmethanol: Contains a hydroxyl group instead of a carbamate.
Uniqueness
Tert-butyl 4-iodo-5-methylisoxazol-3-ylcarbamate is unique due to the presence of the carbamate group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H13IN2O3 |
|---|---|
Poids moléculaire |
324.12 g/mol |
Nom IUPAC |
tert-butyl N-(4-iodo-5-methyl-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C9H13IN2O3/c1-5-6(10)7(12-15-5)11-8(13)14-9(2,3)4/h1-4H3,(H,11,12,13) |
Clé InChI |
HPRQTCKLJNPPLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)NC(=O)OC(C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


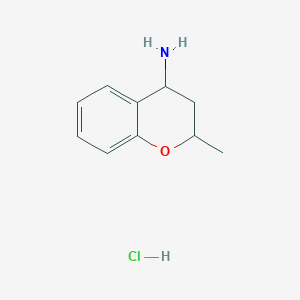
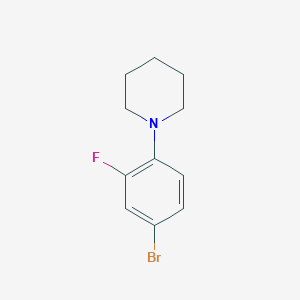
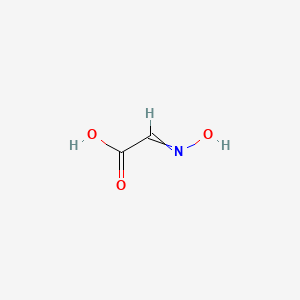
![(2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441915.png)
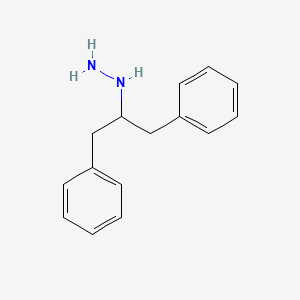
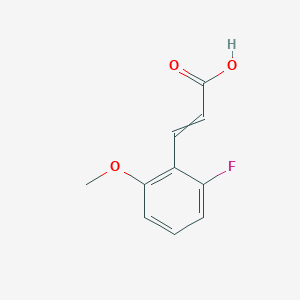
![Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B12441936.png)
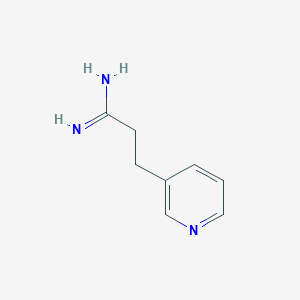
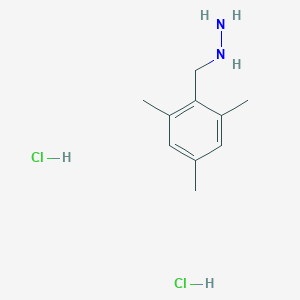

![1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12441965.png)
![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)

